molecular formula C20H24N2OS B12446994 N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-N-(prop-2-en-1-yl)acetamide

N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-N-(prop-2-en-1-yl)acetamide

Cat. No.: B12446994
M. Wt: 340.5 g/mol
InChI Key: UTLXKDFEFJLNQM-UHFFFAOYSA-N
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Description

N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-N-(prop-2-en-1-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Properties

Molecular Formula

C20H24N2OS

Molecular Weight

340.5 g/mol

IUPAC Name

N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-N-prop-2-enylacetamide

InChI

InChI=1S/C20H24N2OS/c1-3-13-22(15(2)23)20-21-19(14-24-20)18-11-9-17(10-12-18)16-7-5-4-6-8-16/h3,9-12,14,16H,1,4-8,13H2,2H3

InChI Key

UTLXKDFEFJLNQM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC=C)C1=NC(=CS1)C2=CC=C(C=C2)C3CCCCC3

Origin of Product

United States

Preparation Methods

The synthesis of N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-N-(prop-2-en-1-yl)acetamide typically involves the reaction of 4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine with prop-2-en-1-yl acetate under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-N-(prop-2-en-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted derivatives.

    Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with bacterial enzymes, inhibiting their activity and leading to antimicrobial effects. Additionally, the compound may interfere with cellular processes in cancer cells, leading to antiproliferative effects .

Comparison with Similar Compounds

N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-N-(prop-2-en-1-yl)acetamide can be compared with other thiazole derivatives such as:

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